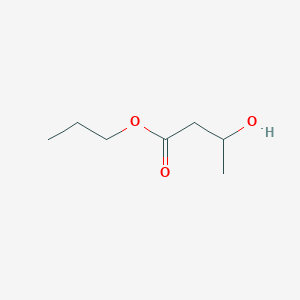

Propyl butanoate, 3-hydroxy

Description

Nomenclature and Structural Isomerism Considerations for Hydroxybutanoate Esters

The systematic naming of propyl butanoate, 3-hydroxy follows the nomenclature rules for esters. The name of the alkyl group derived from the alcohol (propanol) is given first, followed by the name of the carboxylate derived from the carboxylic acid (3-hydroxybutanoic acid), with the "-oic acid" suffix changed to "-oate". canterbury.ac.nz The "3-hydroxy" prefix indicates the position of the hydroxyl group on the third carbon of the butanoate chain.

Structural isomerism is prevalent in hydroxybutanoate esters. Isomers can arise from variations in the carbon skeleton, the position of the hydroxyl group, and the position of the ester linkage. For a given molecular formula, numerous structural isomers can exist, each with unique physical and chemical properties. For instance, changing the position of the hydroxyl group in propyl hydroxybutanoate could yield propyl 2-hydroxybutanoate (B1229357) or propyl 4-hydroxybutanoate. Similarly, isomers of the propyl group, such as isopropyl, would result in isopropyl 3-hydroxybutanoate. Functional group isomers also exist, such as compounds with the same molecular formula but different functional groups, like a diether or a diol with a ketone. docbrown.infodocbrown.info

Significance of Chirality and Stereoisomerism in 3-Hydroxy Esters

The presence of a stereocenter in a molecule, such as an sp3-hybridized carbon atom with four different substituents, gives rise to chirality. libretexts.org This is a critical feature of many organic molecules, including 3-hydroxy esters, leading to the existence of stereoisomers.

The carbon atom at the 3-position of propyl 3-hydroxybutanoate is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxyl group, and a -CH2COOC3H7 group. savemyexams.com Consequently, propyl 3-hydroxybutanoate exists as a pair of enantiomers: (R)-propyl 3-hydroxybutanoate and (S)-propyl 3-hydroxybutanoate. nih.gov Enantiomers are non-superimposable mirror images of each other and have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. libretexts.org The separation and synthesis of individual enantiomers are significant in fields like pharmaceuticals and materials science, as the biological activity and material properties can be enantiomer-specific.

Table 1: Properties of this compound and its Enantiomers

| Property | This compound (Racemic) | (S)-Propyl 3-Hydroxybutanoate |

| Molecular Formula | C7H14O3 nih.gov | C7H14O3 nih.gov |

| Molecular Weight | 146.18 g/mol nih.gov | 146.18 g/mol nih.gov |

| IUPAC Name | propyl 3-hydroxybutanoate nih.gov | propyl (3S)-3-hydroxybutanoate nih.gov |

| CAS Number | 116310-04-4 nih.gov | Not available |

| InChI Key | DYIMQAHDHMHISM-UHFFFAOYSA-N nih.gov | DYIMQAHDHMHISM-LURJTMIESA-N nih.gov |

When a molecule contains more than one chiral center, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. ucl.ac.uk While propyl 3-hydroxybutanoate itself has only one chiral center, substituted butanoate systems can have multiple stereocenters. For example, in a substituted butanoate ester with two chiral centers, up to four stereoisomers (two pairs of enantiomers) can exist. savemyexams.com Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like fractional crystallization or chromatography. ucl.ac.ukgoogle.com The formation and separation of diastereomers are crucial steps in many stereoselective syntheses. caltech.edu

Contextual Role as a Building Block in Advanced Chemical Synthesis

Chiral 3-hydroxy esters, including derivatives of propyl 3-hydroxybutanoate, are valuable chiral building blocks in advanced chemical synthesis. ethz.chresearchgate.net They provide a scaffold with multiple functional groups that can be selectively modified to construct more complex molecules with specific stereochemistry. For example, the hydroxyl and ester groups can be independently or concertedly reacted to form new carbon-carbon or carbon-heteroatom bonds.

These building blocks are particularly important in the synthesis of natural products, pharmaceuticals, and biodegradable polymers like polyhydroxyalkanoates (PHAs). ethz.chmdpi.com The enantiopure forms of 3-hydroxy esters are often used to introduce chirality into a target molecule, which is critical for its biological activity. uni-duesseldorf.de For instance, enantiomerically pure β-hydroxy esters are key intermediates in the synthesis of various bioactive compounds. researchgate.net The ability to synthesize these building blocks in high enantiomeric purity, often through biocatalytic methods or asymmetric synthesis, is an active area of research. researchgate.netgoogle.com

Structure

3D Structure

Properties

CAS No. |

116310-04-4 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

propyl 3-hydroxybutanoate |

InChI |

InChI=1S/C7H14O3/c1-3-4-10-7(9)5-6(2)8/h6,8H,3-5H2,1-2H3 |

InChI Key |

DYIMQAHDHMHISM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Butanoate, 3 Hydroxy

Chemical Synthesis Approaches

Direct Esterification Reactions

Direct esterification, particularly the Fischer esterification, represents a fundamental method for producing esters from a carboxylic acid and an alcohol. nrochemistry.com This equilibrium-driven process is typically catalyzed by a strong acid. numberanalytics.commasterorganicchemistry.com

The Fischer esterification is a reversible reaction, and its efficiency is highly dependent on the reaction conditions. nrochemistry.com To shift the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is employed. chemistrysteps.comoperachem.com The removal of water, a byproduct of the reaction, also drives the reaction forward. chemistrysteps.commit.edu

Catalyst Selection: Strong acids are essential to catalyze the Fischer esterification by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity. numberanalytics.commdpi.com Commonly used catalysts include:

Sulfuric acid (H₂SO₄) nrochemistry.comnumberanalytics.com

Hydrochloric acid (HCl) numberanalytics.com

p-Toluenesulfonic acid (p-TsOH) mdpi.com

The choice of catalyst can influence the reaction rate and yield. For instance, in the esterification of oleic acid with methanol (B129727), a 3 wt% catalyst concentration with a 10:1 methanol to oleic acid molar ratio at 70°C resulted in over 96% conversion after 1.5 hours. mdpi.com

Reaction Temperature: Increasing the temperature generally accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can lead to the formation of unwanted byproducts. numberanalytics.com Reactions are often conducted at the reflux temperature of the alcohol used. operachem.com

Table 1: Effect of Temperature on Fischer Esterification

| Temperature (°C) | Reaction Rate | Equilibrium Constant |

|---|---|---|

| 25 | Low | Low |

| 50 | Moderate | Moderate |

| 100 | High | High |

This table illustrates the general trend of temperature effects on Fischer esterification reaction rates and equilibrium. numberanalytics.com

The solvent plays a critical role in the Fischer esterification. Often, the excess alcohol serves as the solvent. byjus.com The choice of solvent can be categorized based on its effect on the reaction:

Protic Solvents: These solvents can enhance the reaction rate by stabilizing the protonated carboxylic acid. numberanalytics.com

Aprotic Solvents: While they may slow the reaction rate, they can improve selectivity. numberanalytics.com

Non-polar Solvents: These can aid in the separation of the final ester product. numberanalytics.com

The kinetics of Fischer esterification are influenced by steric hindrance. For example, methanol reacts faster than more sterically hindered alcohols like isopropanol. ucr.ac.cr The activation energy for the esterification of a carboxylic acid with methanol is approximately 42 kJ/mol, while for other alcohols, it is around 53 kJ/mol. ucr.ac.cr The reaction is nearly thermoneutral, with an average enthalpy change (ΔH°) of -3 ± 2 kJ/mol. ucr.ac.cr

Alcoholysis and Depolymerization of Poly(3-hydroxybutyrates) (PHB) as a Precursor Route

An alternative and increasingly explored route to 3-hydroxybutyrate (B1226725) esters is the depolymerization of poly(3-hydroxybutyrate) (PHB), a biopolymer produced by various microorganisms. jku.atscielo.org.co This method is considered a form of chemical recycling. redalyc.org

Acid-catalyzed alcoholysis involves the breakdown of the ester bonds within the PHB polymer chain by an alcohol in the presence of an acid catalyst. atlantis-press.comresearchgate.net This process is a transesterification reaction. mdpi.com The mechanism proceeds through a random chain scission, leading to a rapid decrease in the molecular weight of the polymer, especially in the initial stages. atlantis-press.com

Commonly used acid catalysts for this process include p-toluenesulfonic acid (p-TSA). atlantis-press.comresearchgate.net The reaction involves dissolving the PHB in a solvent, adding the alcohol (often in large excess), and then introducing the catalyst. atlantis-press.com The resulting product is an ester of (R)-3-hydroxybutyrate. google.com For instance, the methanolysis of PHB can yield methyl 3-hydroxybutyrate. jku.atresearchgate.net

The reaction mechanism for Fischer esterification, which shares principles with acid-catalyzed alcoholysis, involves the following key steps:

Protonation of the carbonyl oxygen of the ester group by the acid catalyst. nrochemistry.commasterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon. nrochemistry.commasterorganicchemistry.com

Proton transfer. nrochemistry.com

Cleavage of the polymer chain and formation of the new ester. nrochemistry.com

Controlled degradation of PHB is crucial for efficiently recovering the monomeric esters. atlantis-press.com By carefully managing reaction parameters such as time, temperature, and catalyst concentration, it is possible to control the extent of depolymerization and maximize the yield of the desired monomer. atlantis-press.com

Studies have shown that the reaction time significantly impacts the molecular weight of the resulting oligomers, with shorter reaction times yielding higher molecular weight products. atlantis-press.com For example, using p-toluenesulfonic acid as a catalyst for the alcoholysis of PHB with ethylene (B1197577) glycol, the molecular weight was reduced by half within 2 hours. atlantis-press.com If the reaction is allowed to proceed for an extended period, such as 24 hours, oily products of low molecular weight are obtained. atlantis-press.com

The choice of alcohol also dictates the final product; for example, methanolysis yields methyl 3-hydroxybutyrate, while ethanolysis produces ethyl 3-hydroxybutyrate. researchgate.net Research into the methanolysis of PHB using catalysts like ferric chloride (FeCl₃) and potassium bisulfate (KHSO₄) has been conducted to optimize monomer yield. jku.at Under specific conditions, the conversion of PHB and the yield of methyl 3-hydroxybutyrate were reported to be 35% and 41%, respectively. jku.at

Table 2: Investigated Catalysts for PHB Methanolysis

| Catalyst | Key Findings | Reference |

|---|---|---|

| Ferric chloride (FeCl₃) | Investigated for PHB methanolysis. | jku.at |

| Potassium bisulfate (KHSO₄) | Presented as a less harmful and more economical alternative to FeCl₃, achieving 35% PHB conversion and 41% M3HB yield under optimal conditions. | jku.at |

This table summarizes findings from a study comparing catalysts for the methanolysis of PHB to produce methyl 3-hydroxybutyrate (M3HB). jku.at

Influence of Polymer Microstructure on Alcoholysis Efficiency

The synthesis of hydroxy-terminated poly(3-hydroxybutyrate) (P3HB) oligomers, which can be precursors for derivatives like propyl butanoate, 3-hydroxy, is significantly influenced by the polymer's microstructure during alcoholysis. mdpi.com The alcoholysis of high-molecular-weight P3HB involves random chain scission, and the efficiency of this process is tied to the polymer's crystallinity and the distribution of its amorphous and crystalline phases. mdpi.comresearchgate.net

The microstructure, particularly the allocation of different phases and their dispersion, strongly affects the macroscopic properties of polymers. researchgate.net In the context of alcoholysis, the accessibility of the ester linkages within the polymer chain to the alcohol is paramount. The crystalline regions of P3HB are more resistant to alcoholysis compared to the amorphous regions. Therefore, the degree of crystallinity directly impacts the rate and extent of the reaction. mdpi.com

The table below summarizes the influence of polymer microstructure on thermal properties, which indirectly relates to the accessibility for alcoholysis.

| Polymer System | Component B | Miscibility/Phase Behavior | Influence on Crystallinity of P3HB/PHBV |

| P3HB Blends | atactic-P3HB | Miscible | Decreases crystallinity |

| P3HB Blends | Poly(vinyl acetate) | Miscible | Decreases crystallinity |

| P3HB Blends | Poly(lactic acid) | Immiscible or partially miscible | Can act as a nucleating agent, potentially increasing crystallinity |

| PHBV Blends | Oligomeric Polyester (PLAP) | Miscible in the melt | Complex influence: low concentration can increase, higher concentration can decrease crystallinity nih.gov |

This table illustrates how different components in polymer blends affect the microstructure and crystallinity of P3HB and PHBV, which in turn influences the efficiency of processes like alcoholysis.

Reduction of Ketoester Precursors

A common and effective route to this compound involves the reduction of its corresponding ketoester precursor, propyl acetoacetate (B1235776). This method's success hinges on the ability to control both the regioselectivity and stereoselectivity of the reduction.

The reduction of a β-ketoester like propyl acetoacetate presents a challenge in regioselectivity if other reducible functional groups are present in the molecule. However, for propyl acetoacetate itself, the primary focus is on the selective reduction of the ketone functionality over the ester. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose as they are generally chemoselective for aldehydes and ketones over esters. researchgate.net

The use of specific catalytic systems can further enhance regioselectivity. For instance, in more complex molecules containing multiple carbonyl groups, certain ruthenium catalysts with chiral amino alcohol ligands have demonstrated high selectivity in reducing the most hindered carbonyl group. rushim.ru While not directly applied to propyl acetoacetate in the cited literature, these principles of catalyst-directing groups and ligand effects are fundamental to achieving regioselectivity in ketone reductions. The choice of reducing agent and reaction conditions is critical. For example, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester, which is undesirable for the synthesis of this compound.

Achieving the desired stereoisomer of this compound is paramount for its application in stereospecific synthesis. Both chemical and biocatalytic methods have been developed for the stereoselective reduction of propyl acetoacetate and similar β-ketoesters.

Chemical Methods: Asymmetric hydrogenation using chiral metal catalysts is a powerful tool. Catalysts based on metals like ruthenium, rhodium, and copper, combined with chiral ligands, can achieve high enantioselectivity. acs.org For example, the reduction of ethyl acetoacetate, a close analog of propyl acetoacetate, gives ethyl 3-hydroxybutyrate. wikipedia.org The stereochemical outcome is dictated by the chirality of the catalyst. Asymmetric transfer hydrogenation is another effective method. acs.org

Biocatalytic Methods: Whole-cell biocatalysts and purified enzymes offer excellent stereoselectivity under mild reaction conditions. Baker's yeast (Saccharomyces cerevisiae) has been extensively used for the asymmetric reduction of β-keto esters, typically yielding the (S)-enantiomer with high enantiomeric excess. acgpubs.org The reduction of various β-keto esters, including ethyl acetoacetate and n-butyl acetoacetate, using baker's yeast has been shown to produce the corresponding (S)-β-hydroxy esters with excellent enantiomeric excess (>98%). acgpubs.org Engineered microorganisms, such as E. coli expressing specific reductases, have also been developed to produce either the (R) or (S) enantiomer with high yield and enantioselectivity. nih.gov For instance, an NADPH-dependent reductase from baker's yeast has been shown to reduce methyl acetoacetate to the corresponding alcohol with >98% ee. acs.org

The table below presents data on the asymmetric reduction of various acetoacetate esters using baker's yeast.

| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ethyl acetoacetate | 45 | >98 |

| i-Propyl acetoacetate | 96 | 97 |

| n-Butyl acetoacetate | 89 | >99 |

| t-Butyl acetoacetate | 68 | 98 |

| s-Butyl acetoacetate | 89 | 97 |

| Benzyl acetoacetate | 72 | 94 |

| Data from a study on the asymmetric reduction of β-keto esters using baker's yeast. acgpubs.org |

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods provide a green and highly selective alternative to traditional chemical synthesis for producing this compound. These methods often operate under mild conditions and can achieve high levels of enantiopurity. mdpi.com

Lipase-Mediated Transesterification and Esterification

Lipases are versatile enzymes widely used in organic synthesis due to their stability in organic solvents and their ability to catalyze esterification and transesterification reactions with high regio- and enantioselectivity. mdpi.comresearchgate.net These reactions can be used for the kinetic resolution of racemic 3-hydroxy esters or for the direct synthesis from a prochiral diol, although the latter is often less successful. tandfonline.com

In a typical kinetic resolution via transesterification, a racemic mixture of a 3-hydroxy ester is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com For example, lipase B from Candida antarctica (CAL-B) has been shown to be highly effective in the kinetic resolution of various hydroxylactones through transesterification with vinyl propionate. mdpi.com Similarly, lipase-catalyzed hydrolysis, the reverse reaction, can also be employed for kinetic resolution. researchgate.net

The choice of acyl donor and solvent can significantly impact the reaction's efficiency and selectivity. Vinyl esters are often used as acyl donors because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. tandfonline.com

Enzyme Screening and Immobilization Effects

The selection of the most suitable lipase is a critical first step in developing an efficient biocatalytic process. Different lipases exhibit varying activities and selectivities towards a given substrate. mdpi.comresearchgate.net Screening of a variety of commercially available lipases is a common practice to identify the optimal biocatalyst. For the resolution of β-hydroxy esters, lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (now Burkholderia cepacia), and Pseudomonas fluorescens have shown considerable success. researchgate.nettandfonline.comresearchgate.net

Immobilization of Pseudomonas fluorescens lipase using a sol-gel method was shown to fine-tune its enzymatic activity and enantioselectivity for the kinetic resolution of racemic ethyl 3-aryl-3-hydroxypropanoates. researchgate.net The reusability of immobilized enzymes is a key advantage for industrial applications. For example, an immobilized lipase was reused for five cycles in the production of a monoacetate with no loss of activity or optical purity. researchgate.net

The table below shows the results of screening different lipases for the oxidative cyclization to form 3-hydroxy chromones, illustrating the variability in enzyme performance. While not the direct synthesis of this compound, it highlights the importance of enzyme screening.

| Lipase Source | Yield (%) |

| Candida sp. (Liberal) | Varying |

| Porcine Pancreatic Lipase (PPL) | 0 |

| Pseudomonas sp. (PSL) | 0 |

| Aspergillus niger | Catalytic yield between liberal lipases |

| Data from a study on lipase-mediated synthesis of 3-hydroxy chromones, demonstrating the substrate specificity of different lipases. researchgate.net |

Substrate Scope and Selectivity (e.g., Propanol (B110389) and 3-Hydroxybutanoic Acid Derivatives)

The synthesis of propyl 3-hydroxybutanoate typically involves the esterification of 3-hydroxybutanoic acid or its derivatives with propanol. This reaction is often catalyzed by an acid. The direct esterification of 3-hydroxypropanoic acid with propanol, facilitated by an acid catalyst like sulfuric acid under reflux conditions, is a common method for producing the related compound, propyl 3-hydroxypropanoate.

In chemoenzymatic approaches, the substrate scope can be broad. For instance, the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been achieved through the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol using Candida antarctica lipase B (CAL-B). researchgate.net This highlights the potential for using various alcohol and ester substrates in lipase-catalyzed reactions to produce related hydroxy esters. The enzyme's selectivity is crucial in these reactions, often favoring one enantiomer over the other, which is a key aspect of kinetic resolution.

Kinetic Resolution Techniques for Enantiopure Propyl 3-Hydroxybutanoate

Kinetic resolution is a widely used strategy to obtain enantiomerically pure forms of chiral compounds like propyl 3-hydroxybutanoate. This technique relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent, most commonly an enzyme.

Hydrolysis-Based Resolution

Hydrolysis-based kinetic resolution involves the enantioselective hydrolysis of a racemic ester by a hydrolase, such as a lipase or protease. In this process, one enantiomer of the ester is preferentially hydrolyzed to the corresponding alcohol and carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For example, the kinetic resolution of racemic ethyl 3-hydroxybutyrate has been achieved through hydrolysis catalyzed by a protease from Streptomyces niveus, yielding enantiopuer (S)-ethyl 3-hydroxybutyrate. researchgate.netresearchgate.net Similarly, lipases are frequently employed for the hydrolytic resolution of various esters. uniovi.es The success of this method depends on the enzyme's ability to distinguish between the two enantiomers, its stability, and the reaction conditions.

Transesterification-Based Resolution

Transesterification-based kinetic resolution is another powerful enzymatic method for obtaining enantiopure compounds. This approach involves the reaction of a racemic alcohol with an acyl donor or a racemic ester with an alcohol, catalyzed by a lipase. The enzyme selectively catalyzes the acylation or alcoholysis of one enantiomer, resulting in the separation of the two enantiomers into different chemical forms (e.g., an ester and an alcohol).

Candida antarctica lipase B (CAL-B) is a particularly effective and widely used biocatalyst for this purpose. It has been used for the enantioselective acylation of ethyl 3-hydroxybutanoate under solvent-free conditions. utupub.fi In a specific example, racemic ethyl 3-hydroxybutanoate was transformed into ethyl (R)-acetoxybutanoate with high enantiomeric excess using CAL-B and isopropenyl acetate (B1210297) as the acyl donor. researchgate.net This method allows for the production of the desired enantiomerically enriched ester while the unreacted alcohol is also obtained in an enantiomerically enriched form. The choice of solvent, acyl donor, and temperature can significantly influence the enantioselectivity and reaction rate. researchgate.netacs.orgmdpi.com

Engineered Microbial Pathways for Related Hydroxybutanoates (as analogues for potential biosynthesis of the propyl ester)

While direct microbial synthesis of propyl 3-hydroxybutanoate is not extensively documented, the biosynthesis of its constituent parts, particularly (R)-3-hydroxybutyrate, is well-established and provides a strong foundation for potential future production of the propyl ester. Metabolic engineering of microorganisms offers a promising and sustainable route for producing chiral building blocks from renewable resources. asm.orgnih.gov

Genetic Engineering of Microorganisms for Precursor Production

The biosynthesis of polyhydroxyalkanoates (PHAs), such as poly(3-hydroxybutyrate) (PHB), is a natural process in many bacteria. researchgate.netfrontiersin.org The key precursor for PHB is (R)-3-hydroxybutyryl-CoA, which is synthesized from acetyl-CoA through a three-step enzymatic pathway involving β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC). frontiersin.orgmdpi.comasm.org

Scientists have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce high levels of (R)-3-hydroxybutyric acid (R-3HB). asm.orgnih.gov This is often achieved by introducing the PHA biosynthesis genes from producer organisms like Ralstonia eutropha (also known as Cupriavidus necator). asm.orgmdpi.com For example, by expressing the R. eutropha PHA biosynthesis operon and a PHA depolymerase gene in E. coli, researchers have achieved efficient production of enantiomerically pure (R)-3HB from glucose. asm.org Further pathway optimization, such as enhancing the acetyl-CoA pool, has been shown to increase product titers. researchgate.net

Similarly, cyanobacteria have been engineered to produce (S)- and (R)-3-hydroxybutyrate directly from CO2, demonstrating the potential for photosynthetic production of these precursors. nih.gov

| Organism | Engineered Pathway | Precursor Produced |

| Escherichia coli | R. eutropha PHA biosynthesis operon and PHA depolymerase gene | (R)-3-hydroxybutyric acid asm.org |

| Escherichia coli | Genes for β-ketothiolase, acetoacetyl-CoA reductase, phosphor-transbutyrylase, and butyrate (B1204436) kinase | D-(−)-3-hydroxybutyric acid oup.comoup.com |

| Saccharomyces cerevisiae | Acetyl-CoA C-acetyltransferase, acetoacetyl-CoA reductase, and 3-hydroxybutyryl-CoA thioesterase genes | (S)-3-hydroxybutyrate nih.gov |

| Synechocystis sp. PCC 6803 | Optimized 3HB synthesis pathways and deletion of competing PHB polymerase genes | (S)- and (R)-3-hydroxybutyrate nih.gov |

| Pseudomonas putida KT2440 | Short-chain-length PHA production pathway and reconstructed ethanol (B145695) catabolic pathway | Polyhydroxybutyrate (PHB) researchgate.net |

Enzyme Systems for Ester Formation in vitro/in vivo

The final step in the potential biosynthesis of propyl 3-hydroxybutanoate would be the esterification of 3-hydroxybutyryl-CoA or free 3-hydroxybutyric acid with propanol. This can be achieved through enzymatic catalysis, either in vitro (in a cell-free system) or in vivo (within the engineered microorganism).

In vitro multi-enzyme systems have been developed for the synthesis of PHB, demonstrating the feasibility of cell-free synthesis. mdpi.comoup.com These systems typically use purified enzymes to convert substrates like acetyl-CoA or 3-hydroxybutyrate into the polymer. asm.orgmdpi.comoup.com A similar system could be envisioned for propyl 3-hydroxybutanoate synthesis by incorporating an appropriate alcohol acyltransferase or lipase that can utilize propanol as a substrate.

Lipases are well-known for their ability to catalyze esterification reactions. nih.gov For example, Candida antarctica lipase B has been used for the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via transesterification. google.com It is plausible that a lipase or another ester-forming enzyme could be expressed in a 3-hydroxybutyrate-producing microorganism to facilitate the in vivo synthesis of propyl 3-hydroxybutanoate. The challenge lies in identifying or engineering an enzyme with high specificity and activity towards propanol and 3-hydroxybutyryl-CoA or 3-hydroxybutyric acid.

| Enzyme System | Application | Key Enzymes |

| In vitro PHB synthesis | Cell-free production of poly(3-hydroxybutyrate) | PHA synthase, propionyl-CoA transferase, acetyl-CoA synthetase oup.com |

| Chemoenzymatic synthesis | Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Candida antarctica lipase B (CAL-B) google.com |

| Kinetic Resolution | Preparation of enantiopure ethyl (S)-3-hydroxybutyrate | Protease from Streptomyces niveus researchgate.netresearchgate.net |

Chemical Reactivity and Derivatization Studies of Propyl Butanoate, 3 Hydroxy

Hydrolysis Reactions

The ester functional group in propyl butanoate, 3-hydroxy is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-hydroxybutanoic acid and propan-1-ol. This transformation can be achieved under acidic, basic, or enzymatic conditions, with each method offering distinct mechanistic and kinetic profiles.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound in the presence of a dilute acid, such as sulfuric acid or p-toluenesulfonic acid, proceeds through a reversible mechanism. The reaction is typically performed by heating the ester with an excess of water, which is supplied by the dilute acid solution.

The mechanism, commonly referred to as A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups or the propoxy group.

Elimination: The protonated propoxy group leaves as propan-1-ol, a neutral molecule and good leaving group. The tetrahedral intermediate collapses, reforming the carbonyl group.

Deprotonation: The protonated carbonyl group of the resulting 3-hydroxybutanoic acid is deprotonated, regenerating the acid catalyst.

Due to the reversible nature of this reaction, an excess of water is required to drive the equilibrium towards the products: 3-hydroxybutanoic acid and propan-1-ol. This reaction is fundamental in the degradation of poly(3-hydroxybutyrate) (PHB), a biopolymer, to its monomeric acid form. google.comnih.gov

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, also known as saponification, is a widely used method for cleaving ester bonds. This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. The reaction is typically carried out by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide.

The table below illustrates typical kinetic parameters for the base-catalyzed hydrolysis of an ester, demonstrating the second-order rate constant.

| Ester Substrate | Base | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| Generic Alkyl Ester | NaOH | 25 | Varies based on structure |

Note: This table is illustrative. The specific rate constant for this compound would need to be determined experimentally.

Enzymatic Hydrolysis by Esterases

Enzymes, particularly esterases and lipases, are highly efficient and selective catalysts for the hydrolysis of ester bonds. The hydrolysis of 3-hydroxybutyrate (B1226725) esters is of significant interest, especially in the context of the biodegradability of the biopolymer poly(3-hydroxybutyrate) (PHB). Various microorganisms produce extracellular PHB depolymerases that hydrolyze the polymer into its monomeric or dimeric units.

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are also known to catalyze the hydrolysis of 3-hydroxybutyrate esters. These enzymatic reactions are often stereoselective, meaning they can preferentially hydrolyze one enantiomer of a racemic mixture, which is a valuable tool in asymmetric synthesis. mdpi.com The reaction is typically carried out in an aqueous buffer at mild temperatures and pH, minimizing side reactions. The degree of crystallinity of polymeric substrates can markedly influence the rate of enzymatic hydrolysis, with amorphous regions being more susceptible to degradation. researchgate.net

| Enzyme Class | Specific Enzyme Example | Substrate | Typical Products |

| PHB Depolymerase | Acidovorax sp. TP4 Depolymerase | Poly(3-hydroxybutyrate) | 3-Hydroxybutyrate monomer |

| Lipase | Candida antarctica lipase B (CAL-B) | Ethyl (R,S)-3-hydroxybutyrate | (S)-3-hydroxybutanoic acid + (R)-ethyl-3-hydroxybutyrate |

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of this compound is a key site for chemical modification, allowing for the synthesis of a range of derivatives. Common transformations include oxidation to a ketone and acylation or etherification for protection or further derivatization.

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol functional group can be oxidized to a ketone, yielding propyl 3-oxobutanoate (also known as propyl acetoacetate). This transformation is a standard reaction in organic chemistry and can be accomplished using a variety of oxidizing agents. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups. In the context of metabolism, the enzyme 3-hydroxybutyrate dehydrogenase catalyzes the oxidation of 3-hydroxybutyrate to acetoacetate (B1235776). nih.gov

Common laboratory reagents for this oxidation include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane.

Swern oxidation: Using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine.

Dess-Martin periodinane (DMP): A mild oxidant that allows for the reaction to be performed under neutral conditions.

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Propyl 3-oxobutanoate |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Propyl 3-oxobutanoate |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temp. | Propyl 3-oxobutanoate |

Acylation and Etherification for Protecting Group Strategies or Derivatization

The hydroxyl group can be readily converted into an ester (acylation) or an ether (etherification). These reactions are frequently employed to "protect" the hydroxyl group, preventing it from reacting in subsequent synthetic steps. The protecting group can then be removed under specific conditions to regenerate the alcohol. This strategy is crucial in multi-step syntheses. Derivatization is also used to modify the analyte's properties, for instance, to improve its volatility for gas chromatography or its detectability for liquid chromatography. nih.govlibretexts.org

Acylation: This is typically achieved by reacting the alcohol with an acyl halide (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form an ester, such as propyl 3-acetoxybutanoate.

Etherification: The formation of an ether, such as a silyl ether or a benzyl ether, provides a more robust protecting group.

Silyl Ethers: Reaction with a silyl halide, like tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole, yields a TBDMS ether. Silyl ethers are stable under many reaction conditions but can be easily cleaved using a fluoride source (e.g., TBAF).

Benzyl Ethers: Formed using benzyl bromide (BnBr) with a strong base (e.g., NaH) via the Williamson ether synthesis. Benzyl ethers are stable to acidic and basic conditions and are typically removed by catalytic hydrogenolysis.

| Transformation | Reagent(s) | Base | Resulting Group |

| Acetylation | Acetyl chloride or Acetic anhydride | Pyridine | Acetate (B1210297) Ester |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | TBDMS Ether |

| Benzylation | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Benzyl Ether |

Elimination Reactions to Unsaturated Esters

The hydroxyl group in this compound can be eliminated along with a proton from the adjacent carbon to introduce a double bond, yielding an unsaturated ester. This dehydration reaction typically results in the formation of propyl crotonate (propyl but-2-enoate). Such elimination reactions are common for 3-hydroxy carbonyl compounds and can occur under various conditions, often as a competing side reaction during other transformations. libretexts.org

In biological systems, the dehydration of 3-hydroxybutyryl thioesters to the corresponding crotonyl thioesters is a known step in fatty acid biosynthesis. libretexts.org In chemical synthesis, this transformation can be acid- or base-catalyzed. For instance, attempts to modify the hydroxyl group of ethyl (S)-3-hydroxybutyrate via mesylation followed by nucleophilic substitution have reported the formation of ethyl 3-methylacrylate as an elimination by-product. mdpi.com The process involves the removal of the hydroxyl group and a proton from the α-carbon, facilitated by a base.

Catalytic thermal degradation of the related polymer, poly[(R)-3-hydroxybutyric acid], can be directed to selectively yield trans-crotonic acid, demonstrating the inherent tendency of the 3-hydroxybutyrate structure to undergo dehydration. researchgate.net While specific studies detailing the conditions for the dehydration of this compound are not extensively documented, the principles are well-established in organic chemistry.

Table 1: Representative Elimination Reaction of a 3-Hydroxybutyrate Ester

| Substrate | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ethyl (S)-3-hydroxybutyrate | 1. Mesyl Chloride, Base 2. Nucleophile (e.g., Cesium Acetate) | Ethyl 3-methylacrylate | Observed as a side product during attempted SN2 inversion. mdpi.com |

Transformations Involving the Ester Functionality

The ester group in this compound is a key site for various chemical modifications, including transesterification, reduction, and nucleophilic acyl substitution.

Transesterification is a process where the propyl group of the ester is exchanged with another alcohol moiety. This reaction can be catalyzed by acids, bases, or enzymes. google.com A prominent application of this reaction is in the modification of poly-(R)-3-hydroxybutyrate (PHB), a biopolymer composed of 3-hydroxybutyrate monomer units. The polymer can be depolymerized by alcoholysis with a C1-C6 monohydric alcohol, such as propanol (B110389), in the presence of an acid catalyst like sulfuric acid, to yield the corresponding alkyl (R)-3-hydroxybutyrate. google.com

Enzymatic transesterification offers a highly selective and mild alternative. Lipases, particularly immobilized Candida antarctica lipase B (CAL-B), are effective catalysts for these reactions. mdpi.comnih.gov For example, ethyl (R)-3-hydroxybutyrate can be transesterified with (R)-1,3-butanediol using CAL-B to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comnih.gov This enzymatic approach is highly valued for its enantioselectivity, allowing for the synthesis of chirally pure compounds. mdpi.comresearchgate.net The reaction is often performed under reduced pressure to remove the alcohol by-product (ethanol in this case), thereby shifting the equilibrium towards the desired product. researchgate.net

Table 2: Examples of Transesterification Reactions Involving 3-Hydroxybutyrate Esters

| Substrate | Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Poly-(R)-3-hydroxybutyrate | Ethanol (B145695) | Sulfuric Acid, Heat | Ethyl (R)-3-hydroxybutyrate | google.com |

| Ethyl (R)-3-hydroxybutyrate | (R)-1,3-butanediol | Candida antarctica lipase B (CAL-B), 30°C, Reduced Pressure | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | mdpi.comresearchgate.net |

The ester functionality of this compound can be reduced to a primary alcohol, converting the molecule into 1,3-butanediol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a powerful hydride reagent capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the ester carbonyl, followed by the elimination of the propoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the primary alcohol. libretexts.org

Another method involves catalytic hydrogenation. Esters of poly-(R)-3-hydroxybutyrate can be reduced to (R)-1,3-butanediol using a source of hydrogen in the presence of a skeletal copper-based catalyst under elevated temperature conditions. google.com This method is suitable for industrial-scale production. Enzymatic routes, employing ketoreductases (KRED) or alcohol dehydrogenases (ADH), also represent a viable pathway for this reduction. google.com

Table 3: Reduction of 3-Hydroxybutyrate Esters to 1,3-Butanediol

| Substrate | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Generic 3-hydroxybutyrate ester | Lithium aluminum hydride (LiAlH₄) | 1,3-butanediol | masterorganicchemistry.com |

| Ester of poly-(R)-3-hydroxybutyrate | H₂ / Skeletal copper-based catalyst | (R)-1,3-butanediol | google.com |

Nucleophilic acyl substitution is a fundamental reaction of esters where the propoxy group (-OPr) is replaced by a nucleophile. libretexts.org Besides transesterification and reduction by hydride, other important reactions in this class include hydrolysis and aminolysis.

Hydrolysis: The ester is cleaved by reaction with water, typically under acidic or basic conditions, to yield 3-hydroxybutanoic acid and propanol. Basic hydrolysis, also known as saponification, is irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. uomustansiriyah.edu.iq

Aminolysis: The reaction of the ester with ammonia or a primary/secondary amine yields a 3-hydroxybutanamide. nagwa.comvanderbilt.edu This reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of propanol. youtube.com Studies on the aminolysis of poly-3-hydroxybutyrate (PHB) with reagents like ethylenediamine or monoethanolamine have shown that this reaction leads to chain scission and the formation of functionalized oligomers with amide end-groups. mdpi.com This demonstrates the accessibility of the ester linkage in the polymer backbone to nucleophilic attack by amines. mdpi.com

These reactions underscore the utility of this compound as a precursor for various derivatives through the modification of its ester group. libretexts.org

Application as a Monomer or Oligomer Building Block

The structure of this compound is representative of the monomer units that constitute polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. nih.gov As such, it and its parent acid are valuable building blocks for creating polymers and oligomers with controlled properties.

Oligomers of 3-hydroxybutyrate (3HBO) are of significant interest as they can serve as valuable chemical intermediates or possess unique biological properties. nih.govmdpi.com Controlled oligomerization aims to produce these low-molecular-weight chains with a specific degree of polymerization.

One approach is the controlled degradation of high-molecular-weight poly(3-hydroxybutyrate). For instance, the controlled aminolysis of PHB produces functionalized oligomers where the chain length can be influenced by the reaction conditions. mdpi.com

Another route is direct synthesis from monomeric precursors. The enzymatic condensation of 3-hydroxybutyric acid, catalyzed by lipases, can yield a mixture of linear and cyclic oligomers. researchgate.net Studies have shown that Novozyme 435 (an immobilized form of CAL-B) is an efficient biocatalyst for this polymerization, with the highest degree of polymerization reaching up to 11 units for the homopolymer. researchgate.net

Furthermore, biosynthetic approaches using recombinant Escherichia coli have been developed for the secretory production of 3-hydroxybutyrate oligomers. nih.govmdpi.com It has been demonstrated that the co-expression of molecular chaperones with the PHA synthase enzyme can enhance the enzyme's activity and significantly increase the production of 3HBOs. nih.govmdpi.com These studies open avenues for producing tailored oligomers that can be used as building blocks for more complex polymers. nih.gov

Table 4: Methods for Controlled Synthesis of 3-Hydroxybutyrate Oligomers

| Method | Precursor(s) | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Controlled Aminolysis | Poly(3-hydroxybutyrate) | Ethylenediamine, Monoethanolamine | Functionalized 3HB Oligomers | mdpi.com |

| Enzymatic Condensation | 3-Hydroxybutyric acid | Novozyme 435 (Lipase) | Linear and Cyclic 3HB Oligomers (DP up to 11) | researchgate.net |

| Biosynthesis | Glucose (in vivo) | Recombinant E. coli with PHA synthase and molecular chaperones | (R)-3-Hydroxybutyrate Oligomers | nih.govmdpi.com |

Incorporation into Block Copolymers (e.g., as a distinct unit, not for general polymer properties)

The incorporation of 3-hydroxyalkanoate units, such as 3-hydroxybutyrate and 3-hydroxyvalerate, as distinct blocks within copolymer structures is a significant strategy for tailoring material properties. This approach allows for the creation of novel materials with potentially enhanced characteristics compared to their homopolymer or random copolymer counterparts. Research has focused on both biological and chemical synthesis routes to achieve well-defined block copolymer architectures.

One of the primary methods for producing polyhydroxyalkanoate (PHA) based block copolymers is through bacterial synthesis. researchgate.netacs.org In this approach, microorganisms like Cupriavidus necator are utilized to synthesize block copolymers through the controlled feeding of different carbon substrates. For instance, poly(3-hydroxybutyrate) (PHB) segments can be formed when the bacteria metabolize fructose. Subsequent pulse-feeding of pentanoic acid leads to the synthesis of 3-hydroxyvalerate monomers, which then form a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) random copolymer block. researchgate.netacs.org This sequential feeding strategy allows for the creation of PHA-based block copolymers. researchgate.net The structure of these biologically synthesized block copolymers can be confirmed through various analytical techniques, including differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy, which provide evidence for the blocky nature of the polymer chains. acs.org

Chemical synthesis offers another versatile route to PHA-based block copolymers, providing a higher degree of control over the final polymer architecture. uq.edu.au A common method involves the use of diisocyanate chemistry to couple hydroxy-functionalised PHBV starting materials. nih.govmdpi.com This can be performed using either a one-step or a two-step approach. In the one-step synthesis, all reactants are mixed together, while the two-step process involves a sequential addition of the different blocks. Both methods have been shown to successfully produce PHBV-b-PHBV block copolymers, as confirmed by an increase in molecular weight and the formation of urethane linkages detectable by NMR analysis. mdpi.com However, the one-step synthesis is generally considered more efficient in building higher molecular weight polymers. mdpi.comresearchgate.net

The synthesis of block copolymers can also involve linking PHA blocks with other types of polymers. For example, biodegradable block copolymers containing PHBV and poly(ε-caprolactone) (PCL) units have been successfully synthesized. researchgate.net This is achieved by using telechelic hydroxylated PHBV (PHBV-diol) as a macroinitiator for the ring-opening polymerization of ε-caprolactone. The resulting block copolymers exhibit distinct thermal degradation profiles for the PHBV and PCL blocks, indicating a block structure. researchgate.net

The table below summarizes various research findings on the synthesis of block copolymers incorporating 3-hydroxyalkanoate units.

| Copolymer Type | Monomer/Block 1 | Monomer/Block 2 | Synthesis Method | Key Findings |

| PHBV-b-PHBV | Hydroxy-terminated PHBV (1 mol% 3HV) | Hydroxy-terminated PHBV (1 mol% 3HV) | Diisocyanate Chemistry (One-step and Two-step) | Both methods successful; one-step more efficient for increasing molecular weight. Formation of urethane linkages confirmed by NMR. mdpi.com |

| PHBV-b-PHBV-b-PHBV | Hydroxy-functionalised PHBV (1 mol% 3HV) | Hydroxy-functionalised PHBV (67 mol% 3HV) | Diisocyanate Chemistry | Resulting block copolymers showed significantly improved mechanical properties, such as increased elongation at break. uq.edu.au |

| PHBV-b-PCL | Telechelic hydroxylated PHBV (PHBV-diol) | ε-caprolactone (ε-CL) | Ring-Opening Polymerization | Successful synthesis of block copolymers with distinct crystalline phases for PHBV and PCL blocks. researchgate.net |

| P(3HB)-b-P(3HP) | 3-hydroxybutyrate (3HB) | 3-hydroxypropionate (3HP) | Bacterial Synthesis (E. coli) | Biosynthesis of block copolymers with a wide range of 3HP fractions (7.4 mol% to 75 mol%) from inexpensive carbon sources. nih.gov |

Characterization of these block copolymers is crucial to confirm their structure. Techniques such as Gel Permeation Chromatography (GPC) are used to determine the molecular weight and molecular weight distribution. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the chemical structure and confirm the covalent linkages between the different blocks. researchgate.netmdpi.com Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to identify distinct glass transition temperatures (Tg) or melting temperatures (Tm) associated with the different blocks, providing further evidence of microphase separation and a block copolymer structure. researchgate.net

Advanced Analytical Methodologies for Research on Propyl Butanoate, 3 Hydroxy

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating Propyl butanoate, 3-hydroxy from complex mixtures and accurately determining its concentration. The choice of technique is dictated by the specific research question, whether it involves monitoring a chemical reaction, assessing the purity of a synthesized batch, or resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile compounds like this compound. Beyond simple identification, GC-MS is extensively used for real-time reaction monitoring and rigorous purity assessment of the final product.

In a research setting, the progress of a synthesis, such as the esterification of 3-hydroxybutanoic acid with propanol (B110389), can be monitored by taking aliquots from the reaction mixture at various time points. These samples are then analyzed by GC-MS. The resulting chromatograms allow for the quantification of reactants, the formation of the this compound product, and the appearance of any byproducts. The mass spectrometer provides definitive identification of each peak based on its mass spectrum and fragmentation pattern.

For purity assessment, a high-resolution capillary GC column is used to separate the target compound from residual starting materials, solvents, and any side-products. The area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. The high sensitivity of the mass spectrometer allows for the detection and identification of impurities even at trace levels. researchgate.net

Table 1: Hypothetical GC-MS Data for Monitoring the Synthesis of this compound

| Time (hours) | Retention Time (min) | Compound Identified | Peak Area (%) | Purity Assessment |

|---|---|---|---|---|

| 0 | 3.5 | Propanol | 45 | Reactant |

| 0 | 5.2 | 3-Hydroxybutanoic acid | 55 | Reactant |

| 2 | 3.5 | Propanol | 25 | Reactant |

| 2 | 5.2 | 3-Hydroxybutanoic acid | 30 | Reactant |

| 2 | 8.1 | This compound | 45 | Product |

| 4 | 3.5 | Propanol | 5 | Reactant |

| 4 | 5.2 | 3-Hydroxybutanoic acid | 8 | Reactant |

| 4 | 8.1 | This compound | 86 | Product |

| 4 | 9.3 | Dimer byproduct | 1 | Impurity |

| 6 (Final) | 8.1 | This compound | 99.5 | Final Purity: 99.5% |

| 6 (Final) | 3.5 | Propanol | <0.1 | Impurity |

| 6 (Final) | 5.2 | 3-Hydroxybutanoic acid | 0.3 | Impurity |

| 6 (Final) | 9.3 | Dimer byproduct | 0.1 | Impurity |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors for Complex Mixtures

For less volatile samples or complex biological matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice. While this compound lacks a strong chromophore for standard UV detection, its analysis in complex mixtures can be achieved using specialized detectors.

Detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are nearly universal for non-volatile compounds and provide a response that is more uniform and independent of the analyte's optical properties. Alternatively, coupling HPLC with mass spectrometry (LC-MS) offers high selectivity and sensitivity, allowing for the quantification of this compound even in intricate sample matrices like fermentation broths or biological fluids. Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity.

Chiral Gas Chromatography and HPLC for Enantiomeric Excess Determination

Since the 3-hydroxy group in this compound creates a chiral center, it exists as two enantiomers: (R)- and (S)-Propyl butanoate, 3-hydroxy. Distinguishing and quantifying these enantiomers is crucial in asymmetric synthesis and for biological applications, as they often exhibit different biological activities. researchgate.net This is achieved using chiral chromatography.

Chiral Gas Chromatography (GC): Enantiomers can be separated on a GC column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.comresearchgate.net The chiral environment of the column leads to the formation of transient, diastereomeric complexes with the enantiomers, resulting in different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess (ee). nih.gov Chiral stationary phases based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective for separating a wide range of enantiomers, including β-hydroxy esters. researchgate.netphenomenex.com The separation relies on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral stationary phase. chromatographyonline.com By integrating the peak areas of the two enantiomer peaks, the enantiomeric excess can be calculated using the formula: ee (%) = [|(Area R - Area S)| / (Area R + Area S)] x 100.

Table 2: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Refractive Index (RI) |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 14.8 min |

| Calculated Enantiomeric Excess | 98% ee |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. In the context of this compound, it is used not only to confirm the basic structure but also to perform detailed stereochemical and conformational analyses. auremn.org.br

Stereochemical Assignment: The absolute configuration of the chiral center can be determined by converting the enantiomeric mixture into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid). mdpi.com The resulting diastereomeric esters exhibit distinct signals in their ¹H and ¹⁹F NMR spectra, allowing for the assignment of the absolute configuration of the original alcohol. mdpi.com

Conformational Analysis: The conformation of the molecule in solution can be investigated by analyzing the proton-proton coupling constants (³JHH values) and through Nuclear Overhauser Effect (NOE) experiments. researchgate.netacs.org The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, providing insight into the preferred rotational conformers.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, especially for confirming its constitution and connectivity. nanalysis.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the H6 proton and the H5 methylene (B1212753) protons, as well as between H6 and the H7 methyl protons. It would also show correlations within the propyl chain (H1-H2-H3). science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. nanalysis.comnih.gov It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. For example, it would show a correlation between the proton at ~4.0 ppm (H6) and the carbon at ~68 ppm (C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu It is particularly powerful for identifying quaternary carbons (like the carbonyl carbon, C4) and for piecing together different fragments of the molecule. A key correlation in the HMBC spectrum of this compound would be between the propyl methylene protons (H1) and the ester carbonyl carbon (C4), definitively confirming the ester linkage.

Table 3: Expected 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations (with H) | HSQC Correlation (with C) | HMBC Correlations (with C) |

|---|---|---|---|

| H1 (Propoxy CH₂) | H2 | C1 | C2, C4 (Carbonyl) |

| H2 (Propoxy CH₂) | H1, H3 | C2 | C1, C3 |

| H3 (Propoxy CH₃) | H2 | C3 | C2 |

| H5 (Butanoate CH₂) | H6 | C5 | C4 (Carbonyl), C6, C7 |

| H6 (CH-OH) | H5, H7 | C6 | C4 (Carbonyl), C5, C7 |

| H7 (Butanoate CH₃) | H6 | C7 | C5, C6 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-Propyl butanoate, 3-hydroxy |

| (S)-Propyl butanoate, 3-hydroxy |

| 3-Hydroxybutanoic acid |

| Propanol |

| Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) |

| (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid |

Chiral NMR Shift Reagents for Enantiomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, when augmented with chiral shift reagents, serves as a powerful tool for the determination of the enantiomeric ratio of chiral molecules like this compound. Enantiomers are chemically identical in an achiral environment and thus exhibit identical NMR spectra. However, in the presence of a chiral auxiliary, they are converted into diastereomeric complexes, which possess distinct chemical and physical properties, leading to distinguishable NMR signals.

Chiral lanthanide shift reagents, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), are frequently employed for this purpose. mit.edunih.gov These paramagnetic complexes coordinate to Lewis basic sites in the substrate molecule, in this case, the hydroxyl and carbonyl groups of this compound. This interaction induces significant changes in the chemical shifts of nearby protons, a phenomenon known as lanthanide-induced shift (LIS). libretexts.org

The magnitude of the induced shift is dependent on the spatial proximity and orientation of the protons relative to the paramagnetic lanthanide ion. Due to the different spatial arrangements of the two enantiomers when complexed with the chiral shift reagent, the corresponding protons in the resulting diastereomeric complexes experience different magnetic environments. This results in the splitting of NMR signals for the enantiomers, allowing for their individual integration and the subsequent calculation of the enantiomeric excess (ee). nih.govacs.org The accuracy of this method is primarily limited by spectral resolution for samples with high enantiomeric excess and by the inherent errors in measuring peak intensities for samples with low enantiomeric excess. nih.gov

Interactive Data Table: Representative ¹H-NMR Chemical Shift Differences (Δδ) for a Racemic Mixture of a β-Hydroxy Ester in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without Shift Reagent (ppm) | Chemical Shift (δ) with Shift Reagent (R-enantiomer) (ppm) | Chemical Shift (δ) with Shift Reagent (S-enantiomer) (ppm) | Induced Shift Difference (Δδ) (ppm) |

| -CH(OH)- | 4.15 | 5.25 | 5.35 | 0.10 |

| -CH₂-COO- | 2.50 | 3.10 | 3.18 | 0.08 |

| -CH₃ | 1.20 | 1.50 | 1.55 | 0.05 |

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the principle of chiral NMR shift reagents.

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is an indispensable technique for monitoring the progress of chemical reactions by identifying the functional groups present in the reactants, intermediates, and products. In the synthesis of this compound, a common route involves the reduction of a β-keto ester precursor, such as propyl acetoacetate (B1235776). IR spectroscopy can effectively track this transformation by observing the disappearance of the ketone carbonyl stretching vibration and the appearance of the hydroxyl stretching vibration.

The key vibrational frequencies of interest in this context are:

Ketone (C=O) stretch: Typically observed in the region of 1725-1705 cm⁻¹. The presence of a strong absorption band in this region indicates the presence of the starting β-keto ester.

Ester (C=O) stretch: Generally found around 1750-1735 cm⁻¹. This band will be present in both the reactant and the product.

Hydroxyl (O-H) stretch: A broad absorption band appearing in the range of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group in the product, this compound. The broadness of this peak is due to hydrogen bonding.

By acquiring IR spectra at different time points during the reaction, the decrease in the intensity of the ketone carbonyl peak and the simultaneous increase in the intensity of the hydroxyl peak can be monitored, providing a qualitative and semi-quantitative measure of the reaction's progress and completion.

Interactive Data Table: Characteristic IR Absorption Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Vibrational Mode | Reactant (Propyl Acetoacetate) Absorption (cm⁻¹) | Product (this compound) Absorption (cm⁻¹) |

| Ketone Carbonyl | C=O Stretch | ~1720 | Absent |

| Ester Carbonyl | C=O Stretch | ~1740 | ~1735 |

| Hydroxyl | O-H Stretch | Absent | ~3400 (broad) |

| C-H (sp³) | C-H Stretch | ~2950 | ~2950 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of stereogenic centers, such as the C3 carbon in this compound. americanlaboratory.com

The application of CD spectroscopy for absolute configuration assignment often involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a known enantiomer. americanlaboratory.com The theoretical spectrum is typically generated using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov If the experimental and calculated spectra show good agreement in terms of the sign and relative intensity of the Cotton effects, the absolute configuration of the sample can be confidently assigned. americanlaboratory.com

For molecules like this compound, the chromophores responsible for the CD signal are the carbonyl group of the ester and potentially the hydroxyl group. The spatial arrangement of these groups and their interaction with the chiral center dictate the sign and magnitude of the Cotton effects observed in the CD spectrum. The exciton (B1674681) chirality method can also be applied if the molecule is derivatized with a suitable chromophore. nih.gov It is important to consider the conformational flexibility of acyclic molecules, as the observed CD spectrum is an average of the contributions from all populated conformers in solution. thieme-connect.de

Interactive Data Table: Hypothetical CD Spectral Data for the Enantiomers of this compound

| Wavelength (nm) | (R)-Propyl Butanoate, 3-Hydroxy (Δε) | (S)-Propyl Butanoate, 3-Hydroxy (Δε) |

| 210 | +2.5 | -2.5 |

| 240 | -0.8 | +0.8 |

Note: The data in the table is hypothetical and for illustrative purposes. The actual CD spectrum would depend on the specific experimental conditions and the molecule's conformational preferences.

Mass Spectrometry for Structural Elucidation and Mechanistic Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is widely used for the structural elucidation of unknown compounds and for studying reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy, typically to within a few parts per million (ppm). ucdavis.edu This high accuracy allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

For this compound (C₇H₁₄O₃), the theoretical exact mass can be calculated with high precision. An experimentally determined mass from an HRMS instrument that closely matches this theoretical value provides strong evidence for the compound's elemental composition, thereby confirming its molecular formula. acs.org

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Theoretical Monoisotopic Mass | 146.094294304 Da |

| Theoretical Molecular Weight | 146.18 g/mol |

Data sourced from PubChem. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis, typically used to study the fragmentation of selected ions. unito.it In an MS/MS experiment, a precursor ion of a specific m/z value is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are then analyzed. The fragmentation pattern obtained provides valuable information about the structure of the precursor ion. rsc.org

For this compound, the fragmentation pathways can be predicted based on the known behavior of esters and β-hydroxy carbonyl compounds. rsc.orglibretexts.org Common fragmentation processes include:

Loss of a water molecule (H₂O): The presence of a hydroxyl group makes the loss of 18 Da a likely fragmentation pathway.

Loss of the propoxy group (-OCH₂CH₂CH₃) or propanol: Cleavage of the ester linkage can lead to the loss of the alkoxy group.

McLafferty rearrangement: This is a characteristic fragmentation of esters and ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the hydroxyl group.

The analysis of these fragmentation pathways can help to confirm the structure of this compound and to differentiate it from its isomers. researchgate.net

Interactive Data Table: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺ = 147.0965)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 147.0965 | 129.0860 | H₂O | Ion resulting from dehydration |

| 147.0965 | 103.0390 | C₃H₄O | Ion from cleavage and rearrangement |

| 147.0965 | 87.0441 | C₃H₇OH | Ion from loss of propanol |

| 147.0965 | 71.0491 | C₃H₆O₂ | Propionyl-like cation |

Note: The m/z values in the table are theoretical and based on common fragmentation patterns of similar compounds.

Theoretical and Computational Investigations of Propyl Butanoate, 3 Hydroxy

Molecular Orbital and Electronic Structure Calculations

Molecular orbital theory and electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule from a quantum mechanical perspective. These methods provide detailed information about electron distribution, bond strengths, and molecular energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to predict the ground state properties of organic compounds like propyl butanoate, 3-hydroxy. A typical DFT study would involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G) to approximate the solutions to the Schrödinger equation.

For this compound, DFT calculations would be used to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized Energy | Value in Hartrees | Represents the total electronic energy of the molecule at its most stable geometry. |

| Dipole Moment | Value in Debye | Indicates the polarity of the molecule, which influences its solubility and intermolecular forces. |

| HOMO Energy | Value in eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these bonds. Each conformer has a specific potential energy, and the collection of these energies across all possible conformations forms the potential energy surface or energy landscape of the molecule.

Reaction Mechanism Modeling

Computational chemistry provides invaluable tools for elucidating the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

The formation or hydrolysis of this compound can be modeled computationally to understand the reaction mechanism in detail. A key aspect of this is the calculation of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For example, in the acid-catalyzed esterification to form this compound, computational models can map the energy profile of the reaction, including the formation of tetrahedral intermediates and the elimination of water. Similarly, for enzymatic reactions, such as those involving lipases, a combination of quantum mechanics and molecular mechanics (QM/MM) methods can be used. These hybrid methods allow for a detailed quantum mechanical treatment of the active site where the reaction occurs, while the rest of the enzyme is modeled using less computationally intensive classical mechanics. This approach can reveal the roles of specific amino acid residues in catalysis.

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as two different enantiomers, (R)-propyl-3-hydroxybutanoate and (S)-propyl-3-hydroxybutanoate. Computational modeling can be a powerful tool for predicting the stereochemical outcome of a synthesis.

By calculating the transition state energies for the pathways leading to each enantiomer, it is possible to predict which product will be favored. For instance, in an asymmetric synthesis using a chiral catalyst, computational modeling can help to understand the origin of the stereoselectivity by analyzing the interactions between the substrate, the reagent, and the catalyst in the diastereomeric transition states. A lower transition state energy for one pathway implies that the corresponding enantiomer will be formed in excess. This predictive capability is highly valuable in the design of stereoselective synthetic routes.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the identity of a synthesized compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.

DFT calculations can provide estimates of NMR chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be compared with experimental data to aid in the assignment of signals to specific atoms in the molecule. Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The predicted positions of characteristic peaks, such as the C=O stretch of the ester and the O-H stretch of the alcohol, can help in the structural elucidation of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Data | Interpretation |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm) for each proton | Provides information about the electronic environment of the hydrogen atoms. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon | Provides information about the carbon skeleton of the molecule. |

Note: This table illustrates the types of spectroscopic data that can be predicted computationally. The actual values would require specific calculations for this compound.

Computational NMR and IR Spectra Prediction for Validation and Assignment

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a cornerstone of computational chemistry for structural elucidation. These methods are invaluable for validating experimental data and assigning spectral peaks to specific atoms and vibrational modes within the molecule.